molecular formula C17H15N3O3S B14938899 N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938899
M. Wt: 341.4 g/mol
InChI Key: JGIVKSUWYQJIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a novel heterocyclic compound designed for advanced pharmaceutical and microbiological research. It features a hybrid structure combining a benzothiazole moiety, known for its diverse pharmacological activities, with a furan-2-ylmethyl-substituted 5-oxopyrrolidine-3-carboxamide scaffold . This molecular architecture is of significant interest in the development of new antimicrobial agents. Benzothiazole derivatives are extensively investigated for their potent activity against Mycobacterium tuberculosis , including drug-resistant strains, and are explored as inhibitors of essential bacterial targets like DprE1, a key enzyme in mycobacterial cell wall synthesis . Furthermore, related compounds incorporating furan and pyrrolidinone motifs have demonstrated promising antibacterial efficacy against a range of Gram-positive and Gram-negative clinical strains . Researchers can utilize this chemical as a key intermediate for further derivatization or as a reference standard in bioactivity screening assays to discover new therapeutic candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15N3O3S/c21-15-8-11(9-20(15)10-12-4-3-7-23-12)16(22)19-17-18-13-5-1-2-6-14(13)24-17/h1-7,11H,8-10H2,(H,18,19,22)

InChI Key

JGIVKSUWYQJIGG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C15H14N2O3S
  • Molecular Weight : 302.35 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antitumor , antimicrobial , and antioxidant properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant antitumor effects. For instance:

  • Mechanism of Action : These compounds often interact with DNA, binding to the minor groove at AT-rich sites, which can inhibit cancer cell proliferation .
  • In Vitro Studies : In cell line assays, compounds similar to this compound have shown IC50 values ranging from 6.68 μM to 19.94 μM against various cancer cell lines such as A549 and NCI-H358 .
CompoundCell LineIC50 Value (μM)
This compoundA5498.78 ± 3.62
This compoundNCI-H3586.68 ± 15

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

  • Testing Methodology : The antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria as well as fungi.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli250 μg/ml
Staphylococcus aureus125 μg/ml
Candida albicans62.5 μg/ml

These results indicate that while the compound exhibits some antimicrobial activity, it is generally less potent than standard antibiotics like fluconazole against certain fungal strains .

Antioxidant Activity

Antioxidant properties have been noted in related benzothiazole derivatives. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of benzothiazole derivatives:

  • Study on Antitumor Effects : A study published in MDPI reported that certain benzothiazole derivatives demonstrated higher antitumor activity compared to their benzimidazole counterparts, supporting the potential of compounds like this compound in cancer therapy .
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures showed a broad spectrum of activity against both bacterial and fungal pathogens, reinforcing the relevance of this compound in pharmaceutical applications .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. It features a benzothiazole moiety, a furan ring, and a pyrrolidine ring in its structure. The molecular formula of this compound is C18H17N3O5S2, and it has a molecular weight of 419.5 g/mol.

Potential Applications

  • Medicinal Chemistry this compound serves as a potential lead compound for drug development.
  • Biological Activity this compound exhibits significant biological activity and has been studied for its potential in modulating various biological pathways.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidineContains a benzothiazole moietySubstituted with methylsulfonyl group
N-(4-hydroxybenzyl)-5-oxopyrrolidineSimple pyrrolidine derivativeLacks furan and benzothiazole rings
N-(4-methylphenyl)-5-hydroxy-pyrrolidineDifferent phenolic structureNo furan or benzothiazole components

Comparison with Similar Compounds

Key Observations

Core Modifications: The target compound shares the 5-oxopyrrolidine-3-carboxamide scaffold with most analogs but differs in substituents.

Substituent Impact :

  • The furan-2-ylmethyl group is a common feature in multiple compounds (e.g., ), suggesting its role as a pharmacophore for solubility or target engagement.
  • Bulky substituents like 3,4-dibenzyl groups in reduce synthetic yield (40%) compared to simpler analogs like (60.5%), highlighting steric challenges in synthesis.

Biological Activity: Compounds with imidazolidinone or dichlorobenzyl groups () demonstrate specific bioactivity (elastase or P2X7 inhibition), while the target compound’s benzothiazole group may confer distinct target selectivity.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (~341 g/mol) falls within the acceptable range for drug-like molecules, similar to analogs in .

Q & A

Q. Table 1: Comparative Synthesis Conditions

Reagent SystemSolventYield (%)Key ObservationsReference
K₂CO₃, RCH₂ClDMF60–70Efficient for thiol coupling
Pyridine, acyl chlorideCH₃OH40–50Suitable for crystalline products
EDC/HOBt, DCMDCM55–65High purity, requires purification

How is the compound characterized structurally?

Basic Research Question
Structural elucidation employs:

  • X-ray Crystallography: Resolve hydrogen bonding (e.g., N–H⋯N interactions) and packing motifs (e.g., centrosymmetric dimers) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: δ 2.50–3.90 (pyrrolidine protons), δ 6.20–7.42 (furan/benzothiazole aromatic protons) .
    • ¹³C NMR: Peaks at δ 170–175 ppm (amide/ketone carbonyls) .
  • IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

Q. Table 2: Key Spectral Data

TechniqueCritical Peaks/ParametersFunctional Group AssignmentReference
¹H NMR (400 MHz)δ 4.28–4.53 (m, 2H, –CH₂–furan)Furan methylene linkage
XRDN1–H1⋯N2 (2.89 Å)Intermolecular H-bonding

What biological activities have been explored for derivatives of this compound?

Advanced Research Question
While direct studies on the compound are limited, structurally related analogs exhibit:

  • Enzyme Inhibition: Pyrrolidine carboxamides inhibit human neutrophil elastase (IC₅₀ ~10 µM) via competitive binding to the active site .
  • Antimicrobial Activity: Thiazole-containing derivatives show moderate activity against Mycobacterium tuberculosis (MIC ~12.5 µg/mL) .
  • Anti-inflammatory Potential: Benzothiazole-carboxamide hybrids reduce COX-2 expression in vitro .

Methodological Insight: Bioactivity screening should include:

  • Enzymatic Assays (e.g., fluorometric substrate cleavage).
  • Cellular Models (e.g., macrophage viability assays for anti-inflammatory effects).

How do structural modifications impact bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Trends:

  • Benzothiazole Substituents: Electron-withdrawing groups (e.g., –Cl) enhance enzyme inhibition by stabilizing π-π stacking .
  • Furan Linkage: Methylation at the furan 2-position improves metabolic stability but reduces solubility .

Q. Table 3: SAR of Key Derivatives

Modification SiteBioactivity ChangeRationaleReference
Benzothiazole (C5–Cl)↑ Elastase inhibition (IC₅₀ 8 µM)Enhanced hydrophobic binding
Pyrrolidone (C5=O → C5–OH)↓ Activity (IC₅₀ >50 µM)Disrupted carbonyl interaction

How can researchers resolve contradictions in reported synthetic yields?

Methodological Guidance
Discrepancies arise from:

  • Reaction Time: Prolonged stirring (e.g., 24 hrs vs. 12 hrs) improves yields by 10–15% .
  • Purification Methods: Column chromatography (vs. recrystallization) enhances purity but may lower yields .
  • Catalyst Choice: Use of DMAP vs. HOBt affects acyl transfer efficiency .

Recommendation: Optimize via Design of Experiments (DoE) to assess temperature, solvent, and catalyst interactions.

What computational methods predict the compound’s binding interactions?

Advanced Research Question

  • Molecular Docking: AutoDock Vina or Schrödinger Suite model interactions with elastase (PDB: 1H1B), highlighting hydrogen bonds with Ser195 and His57 .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes .
  • DFT Calculations: B3LYP/6-31G* basis set optimize geometry and predict electrostatic potential surfaces .

What safety and handling protocols are recommended?

Basic Research Question

  • Toxicity Data: Limited acute toxicity (LD₅₀ >500 mg/kg in rodents), but chronic exposure risks include hepatotoxicity .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood due to dust/irritant properties .
  • Storage: –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis .

How is the compound’s stability assessed under varying conditions?

Advanced Research Question

  • Accelerated Stability Studies:
    • pH Stability: Incubate in buffers (pH 3–9) at 37°C; analyze via HPLC for degradation products.
    • Thermal Stability: Heat at 40–60°C for 4 weeks; monitor by TLC .
  • Light Sensitivity: UV-Vis spectroscopy detects photodegradation (λmax shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.